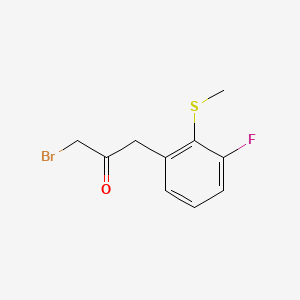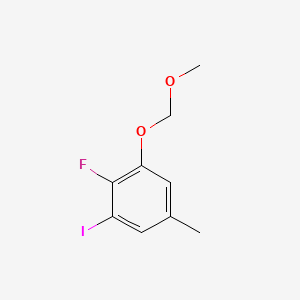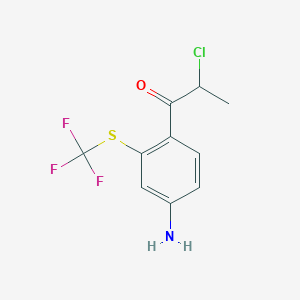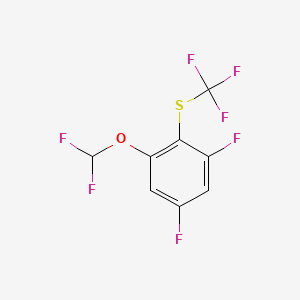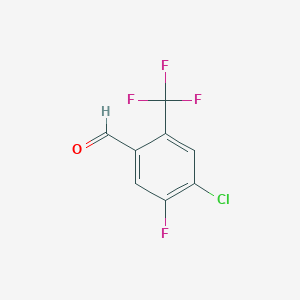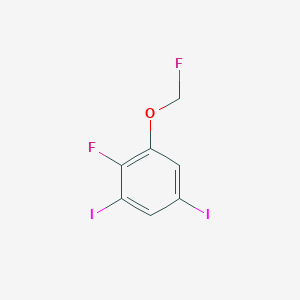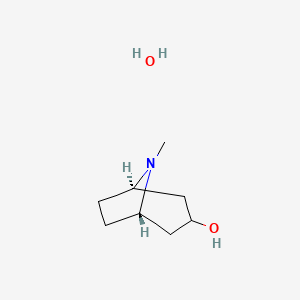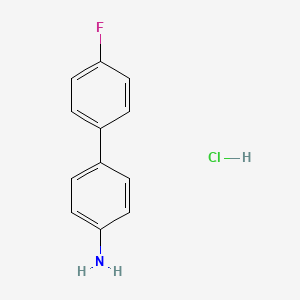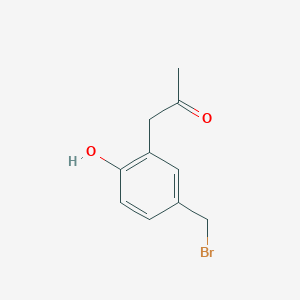
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one is an organic compound that features a bromomethyl group attached to a hydroxyphenyl ring, with a propan-2-one moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Friedel-Crafts acylation can be performed using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of 1-(5-(Bromomethyl)-2-oxophenyl)propan-2-one.
Reduction: Formation of 1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(5-(Aminomethyl)-2-hydroxyphenyl)propan-2-one.
科学研究应用
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. The propan-2-one moiety can undergo keto-enol tautomerism, affecting its reactivity and stability.
相似化合物的比较
Similar Compounds
- 1-(5-Chloromethyl)-2-hydroxyphenyl)propan-2-one
- 1-(5-Methyl)-2-hydroxyphenyl)propan-2-one
- 1-(5-(Methoxymethyl)-2-hydroxyphenyl)propan-2-one
Uniqueness
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, methyl, and methoxymethyl analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions.
属性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC 名称 |
1-[5-(bromomethyl)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)4-9-5-8(6-11)2-3-10(9)13/h2-3,5,13H,4,6H2,1H3 |
InChI 键 |
JUPBSQBMTPGMNI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CC(=C1)CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


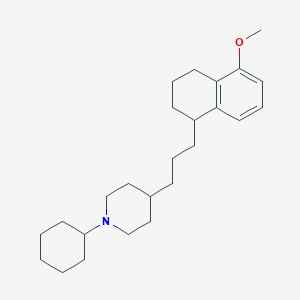
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
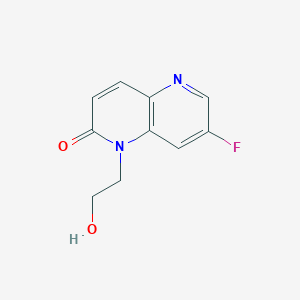

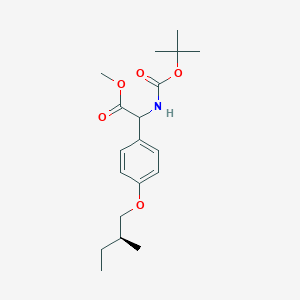
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
